2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is a chemical compound with a molecular formula of C10H18Cl2N2O3S . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one involves multiple steps. One common method includes the reaction of 1-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine with 2-chloroacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to corresponding alcohols or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is also used in chemoproteomic studies and has similar reactivity.
2-Chloro-1,1,1-trimethoxyethane: Used in the synthesis of various derivatives, it shares some chemical properties with the target compound.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds are studied for their biological activities and have similar structural features.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
The compound 2-Chloro-1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antifungal properties, interaction with ion channels, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C11H15ClN2O2S. Its structure features a chloroacetyl group attached to a piperazine ring, which is further substituted with a tetrahydrothiophene moiety. This unique structure contributes to its diverse biological effects.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC for antifungal activity was found to range between 128 to 256 µg/mL against fluconazole-resistant strains .
- Minimum Fungicidal Concentration (MFC) : The MFC was determined to be between 512 to 1024 µg/mL, indicating significant antifungal properties .
- Biofilm Inhibition : The compound demonstrated up to 92% inhibition of biofilm formation and an impressive 87% rupture of preformed biofilms, highlighting its potential as an antifungal agent in clinical settings .
Interaction with Ion Channels
Research has indicated that compounds similar to this compound may act as activators of GIRK (G-protein-coupled inwardly rectifying potassium) channels. These channels play crucial roles in various physiological processes, including cardiac rhythm and neuronal excitability.
Selectivity and Potency:
In studies involving related structures, the compound exhibited potent activation of GIRK1/2 channels with an EC50 value of approximately 137 nM, showcasing selectivity over GIRK1/4 channels . This selectivity is essential for minimizing side effects in therapeutic applications.
Case Studies
While specific case studies on the biological activity of the target compound remain scarce, the following insights from related compounds provide a foundation for understanding its potential:
Properties
Molecular Formula |
C10H17ClN2O3S |
---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
2-chloro-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H17ClN2O3S/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-17(15,16)8-9/h9H,1-8H2 |
InChI Key |
RRUBKTSBNZCODS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CCl |
Origin of Product |
United States |
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